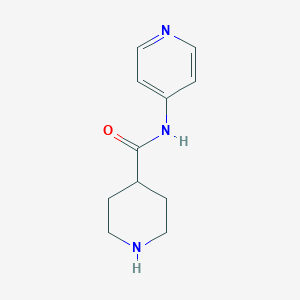

N-(Pyridin-4-YL)piperidine-4-carboxamide

Description

BenchChem offers high-quality N-(Pyridin-4-YL)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(Pyridin-4-YL)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-pyridin-4-ylpiperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c15-11(9-1-5-12-6-2-9)14-10-3-7-13-8-4-10/h3-4,7-9,12H,1-2,5-6H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNGJIEPQECNRLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)NC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00572732 | |

| Record name | N-(Pyridin-4-yl)piperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110105-35-6 | |

| Record name | N-(Pyridin-4-yl)piperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(Pyridin-4-YL)piperidine-4-carboxamide: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Chemical Identity

N-(Pyridin-4-YL)piperidine-4-carboxamide belongs to the class of N-aryl carboxamides, incorporating a piperidine ring connected via an amide linkage to a pyridine ring. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs due to its favorable pharmacokinetic properties and its ability to serve as a versatile scaffold for diverse substitutions.[1] Similarly, the pyridine ring is a common feature in bioactive molecules, contributing to hydrogen bonding, aromatic interactions, and metabolic stability.

1.1. CAS Number and Nomenclature

A definitive CAS (Chemical Abstracts Service) registry number for N-(pyridin-4-yl)piperidine-4-carboxamide could not be identified through extensive searches of chemical databases. This suggests that the compound may be a novel chemical entity or not yet widely commercialized. For clarity and consistency, this guide will refer to the compound by its IUPAC name. It is crucial for researchers synthesizing this compound to characterize it thoroughly using techniques such as NMR, mass spectrometry, and elemental analysis to establish its identity unequivocally.

1.2. Physicochemical Properties (Predicted)

While experimental data is unavailable, the physicochemical properties of N-(pyridin-4-yl)piperidine-4-carboxamide can be predicted based on its constituent functional groups and comparison with analogous structures like N-pyridin-4-ylpiperidine-1-carboxamide.[2]

| Property | Predicted Value | Reference Compound |

| Molecular Formula | C₁₁H₁₅N₃O | C₁₁H₁₅N₃O[2] |

| Molecular Weight | 205.26 g/mol | 205.26 g/mol [2] |

| XLogP3 | ~1.0 | 0.9[2] |

| Hydrogen Bond Donors | 2 | 1[2] |

| Hydrogen Bond Acceptors | 3 | 2[2] |

| Rotatable Bond Count | 2 | 1[2] |

These predicted properties suggest that N-(pyridin-4-yl)piperidine-4-carboxamide is likely to have moderate polarity and a molecular size that falls within the range of typical drug-like molecules.

Synthesis and Characterization

A robust and scalable synthesis is paramount for the further investigation of any novel compound. Based on established methodologies for amide bond formation and the synthesis of related carboxamides, a plausible and efficient synthetic route for N-(pyridin-4-yl)piperidine-4-carboxamide is proposed below.

2.1. Proposed Synthetic Pathway

The most direct approach to synthesizing N-(pyridin-4-yl)piperidine-4-carboxamide involves the coupling of piperidine-4-carboxylic acid (or its activated derivative) with 4-aminopyridine.

Caption: Proposed synthetic workflow for N-(Pyridin-4-YL)piperidine-4-carboxamide.

2.2. Detailed Experimental Protocol

This protocol is a general guideline and may require optimization.

Step 1: Activation of Piperidine-4-carboxylic Acid

-

Method A: Acyl Chloride Formation

-

Suspend piperidine-4-carboxylic acid (1.0 eq) in an inert solvent such as dichloromethane (DCM) or toluene.

-

Add thionyl chloride (SOCl₂) (1.2 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude piperidine-4-carbonyl chloride. This intermediate is often used immediately in the next step without further purification.

-

-

Method B: In-situ Activation with a Coupling Agent

-

Dissolve piperidine-4-carboxylic acid (1.0 eq) in an aprotic solvent like dimethylformamide (DMF) or DCM.

-

Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the mixture at room temperature for 30-60 minutes to form the activated ester in situ.[3]

-

Step 2: Amide Coupling with 4-Aminopyridine

-

Dissolve 4-aminopyridine (1.0 eq) in a suitable aprotic solvent (e.g., DCM, DMF).

-

If using the acyl chloride from Method A, add the solution of 4-aminopyridine to the crude piperidine-4-carbonyl chloride at 0 °C. Add a base such as triethylamine (TEA) or pyridine (2.0 eq) to neutralize the HCl generated during the reaction.

-

If using the in-situ activation from Method B, add the 4-aminopyridine solution directly to the reaction mixture containing the activated ester.

-

Allow the reaction to stir at room temperature overnight.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain N-(pyridin-4-yl)piperidine-4-carboxamide.

2.3. Characterization

The synthesized compound should be characterized using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and connectivity of the atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the amide C=O and N-H stretches.

-

Melting Point: As an indicator of purity.

Potential Biological Activities and Therapeutic Applications

The structural motifs of N-(pyridin-4-yl)piperidine-4-carboxamide suggest a high likelihood of biological activity. The following sections explore potential therapeutic areas based on the known pharmacology of related compounds.

3.1. Anticancer and Anti-Infective Potential

Piperidine carboxamides have been identified as potent and selective inhibitors of the proteasome in Plasmodium falciparum, the parasite responsible for malaria.[4] This suggests that N-(pyridin-4-yl)piperidine-4-carboxamide could be investigated as a potential antimalarial agent. The proteasome is a validated target in both infectious diseases and oncology, and piperidin-4-ones, a related class of compounds, have shown promise as anticancer and anti-HIV agents.[5]

3.2. Central Nervous System (CNS) Applications

Numerous piperidine derivatives exhibit activity in the central nervous system. For instance, derivatives of piperidine-4-carboxamide have been investigated as dopamine reuptake inhibitors and have shown analgesic properties.[6] Furthermore, N-(pyridin-4-yl)piperazine-1-carboxamide, a structurally similar compound, has been explored as a Rho kinase inhibitor for the treatment of CNS disorders.[7] Additionally, certain piperidine-2-carboxylic acids have been developed as potent N-methyl-D-aspartate (NMDA) receptor antagonists, which have therapeutic potential in neurodegenerative diseases and cerebral ischemia.[8]

Caption: Potential therapeutic applications of N-(Pyridin-4-YL)piperidine-4-carboxamide.

3.3. Other Potential Applications

The versatility of the piperidine and pyridine scaffolds means that N-(pyridin-4-yl)piperidine-4-carboxamide could have other, as-yet-unexplored biological activities. The hybridization of these two important pharmacophores is a common strategy in drug discovery to generate novel molecules with a wide range of biological activities, including antibacterial, antifungal, and antihypertensive properties.[9]

Conclusion and Future Directions

N-(Pyridin-4-YL)piperidine-4-carboxamide represents a promising, yet underexplored, chemical entity with significant potential in drug discovery. This technical guide has provided a comprehensive starting point for researchers by addressing its chemical identity, proposing a detailed synthetic protocol, and outlining its potential therapeutic applications based on a strong foundation of literature on related compounds.

Future research should focus on the successful synthesis and thorough characterization of this compound. Following this, a comprehensive biological evaluation is warranted to explore its activity in the areas of oncology, infectious diseases, and central nervous system disorders. The insights gained from such studies will be invaluable in understanding the structure-activity relationships of this class of compounds and could pave the way for the development of novel therapeutics.

References

-

PubChem. N-pyridin-4-ylpiperidine-1-carboxamide. Available from: [Link]

-

ResearchGate. A Scalable and Facile Process for the Preparation of N -(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. Available from: [Link]

-

ACS Publications. Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. Available from: [Link]

-

PubMed Central. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Available from: [Link]

-

ResearchGate. Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. Available from: [Link]

-

MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

-

NIH. Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. Available from: [Link]

-

Bentham Science. Synthesis and Biological Activities of Heterocyclic Hybrids Containing Piperidine and Pyridine Moieties: Recent Developments. Available from: [Link]

-

PubMed. Piperidin-4-one: the potential pharmacophore. Available from: [Link]

-

PubMed. Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists. Available from: [Link]

-

Matrix Fine Chemicals. PYRIDINE-4-CARBOXAMIDE | CAS 1453-82-3. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. N-pyridin-4-ylpiperidine-1-carboxamide | C11H15N3O | CID 3370605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-(piperidin-4-ylcarbamoyl)pyridine-3-carboxamide | C12H16N4O2 | CID 13851071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists [pubmed.ncbi.nlm.nih.gov]

- 9. benthamscience.com [benthamscience.com]

A Technical Guide to the N-(Pyridin-4-YL)piperidine-4-carboxamide Scaffold: A Nexus of Diverse Mechanisms of Action

Introduction

The N-(pyridin-4-yl)piperidine-4-carboxamide core structure represents a highly versatile and privileged scaffold in modern medicinal chemistry. While seemingly a discrete chemical entity, its true power lies in its adaptability, serving as a foundational blueprint for a multitude of derivatives with remarkably diverse pharmacological activities. This guide deviates from a singular mechanistic analysis to instead explore the multifaceted therapeutic potential of this scaffold by dissecting the distinct mechanisms of action of three prominent classes of its derivatives. We will delve into their roles as inhibitors of Protein Kinase B (Akt) in oncology, species-selective inhibitors of the Plasmodium falciparum proteasome for antimalarial therapy, and inhibitors of secretory glutaminyl cyclase for the treatment of Alzheimer's disease. This exploration will provide researchers, scientists, and drug development professionals with an in-depth understanding of how subtle modifications to this core structure can unlock potent and specific therapeutic interventions across a wide spectrum of diseases.[1][2][3]

Part 1: Inhibition of Protein Kinase B (Akt) for Oncological Applications

Therapeutic Rationale: Targeting a Central Node in Cancer Signaling

Protein Kinase B, also known as Akt, is a serine/threonine-specific protein kinase that plays a critical role in the phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway.[4][5] This pathway is a central regulator of fundamental cellular processes including cell growth, proliferation, survival, and metabolism.[4][5][6] In a vast number of human cancers, the PI3K/Akt pathway is hyperactivated through various mutations, rendering it a prime target for therapeutic intervention.[4][6] Consequently, the development of potent and selective Akt inhibitors is a major focus in oncology drug discovery. Derivatives of the N-(pyridin-4-yl)piperidine-4-carboxamide scaffold, specifically 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, have emerged as a promising class of Akt inhibitors.[4][5]

Mechanism of Action: ATP-Competitive Inhibition

This class of compounds functions as ATP-competitive inhibitors of Akt.[4][5] They are designed to bind to the ATP-binding pocket of the kinase domain of Akt, thereby preventing the phosphorylation of its downstream substrates. This inhibition effectively shuts down the pro-survival and pro-proliferative signals mediated by the pathway. The optimization of this scaffold has led to the development of compounds with nanomolar potency and significant selectivity for Akt over other closely related kinases, such as PKA.[4][5] A notable example is AZD5363, a potent Akt inhibitor that has undergone clinical investigation.[7] The inhibition of Akt leads to a reduction in the phosphorylation of key downstream effectors such as GSK3β, FKHRL1, BAD, and mTOR, ultimately leading to decreased tumor cell proliferation and survival.[5]

PI3K/Akt Signaling Pathway and Point of Inhibition

Caption: PI3K/Akt signaling pathway and the inhibitory action of N-(Pyridin-4-YL)piperidine-4-carboxamide derivatives.

Quantitative Data: Inhibitory Potency

| Compound Reference | Akt IC50 (nM) | PKA IC50 (nM) | Selectivity (PKA/Akt) |

| Compound 12 | 8.5 | 1300 | ~153 |

| Compound 14 | 20 | 3300 | ~165 |

| AZD5363 | 3 (Akt1), 7 (Akt2), 7 (Akt3) | >10,000 | >1000 |

Data synthesized from multiple sources.[4][7]

Experimental Protocol: Radiometric Protein Kinase Assay for Akt Inhibition

This protocol outlines a standard method for determining the in vitro potency of inhibitors against Akt kinase.

-

Preparation of Reagents:

-

Kinase Buffer: 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35.

-

Enzyme: Recombinant human Akt1.

-

Substrate: Crosstide (GRPRTSSFAEG).

-

ATP Mix: Cold ATP and [γ-33P]ATP.

-

Inhibitor: Test compound serially diluted in DMSO.

-

-

Assay Procedure:

-

Add 5 µL of diluted test compound to a 96-well plate.

-

Add 20 µL of a mix containing kinase buffer, substrate, and Akt enzyme.

-

Incubate for 20 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding 25 µL of the ATP mix.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction by adding 50 µL of 3% phosphoric acid.

-

-

Signal Detection:

-

Transfer 10 µL of the reaction mixture onto a P30 filtermat.

-

Wash the filtermat three times for 5 minutes each with 75 mM phosphoric acid and once with methanol.

-

Dry the filtermat and add scintillation fluid.

-

Measure the incorporation of 33P using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to DMSO controls.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Experimental Workflow: Kinase Assay

Caption: The ubiquitin-proteasome pathway and inhibition of the Pf20Sβ5 subunit by piperidine carboxamides.

Quantitative Data: Antimalarial and Proteasome Inhibitory Activity

| Compound Reference | Pf 3D7 EC50 (nM) | Pf20Sβ5 CT-L IC50 (nM) | Human c20Sβ5 CT-L IC50 (nM) |

| SW042 | 250 | 180 | >25,000 |

| SW584 | 20 | 10 | >25,000 |

Data synthesized from the provided search results.[8][9]

Experimental Protocol: Proteasome-Glo™ Chymotrypsin-Like Assay

This protocol describes a luminescent assay to measure the chymotrypsin-like activity of the proteasome. [10][11][12][13][14]

-

Preparation of Reagents:

-

Assay Buffer: Buffer optimized for proteasome and luciferase activity.

-

Enzyme: Purified P. falciparum or human 20S proteasome.

-

Substrate: Suc-LLVY-aminoluciferin (a luminogenic substrate for chymotrypsin-like activity).

-

Luciferase: Thermostable luciferase.

-

Proteasome-Glo™ Reagent: A mixture of assay buffer, substrate, and luciferase.

-

Inhibitor: Test compound serially diluted in DMSO.

-

-

Assay Procedure:

-

Equilibrate all reagents to room temperature.

-

Add 50 µL of purified proteasome solution to a 96-well opaque plate.

-

Add 1 µL of diluted test compound or DMSO control.

-

Incubate for 15-30 minutes at room temperature.

-

Add 50 µL of the prepared Proteasome-Glo™ Reagent to each well to initiate the reaction.

-

Mix briefly on a plate shaker.

-

-

Signal Detection:

-

Incubate the plate for 10-15 minutes at room temperature to allow the luminescent signal to stabilize.

-

Measure luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to DMSO controls.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting to a dose-response curve.

-

Experimental Workflow: Proteasome Activity Assay

Caption: Workflow for a luminescent proteasome activity assay.

Part 3: Inhibition of Secretory Glutaminyl Cyclase for Alzheimer's Disease Therapy

Therapeutic Rationale: Targeting a Key Step in Amyloid Pathology

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. [15]A particularly neurotoxic variant of Aβ is the pyroglutamate-modified form (pGlu-Aβ), which is generated through the enzymatic cyclization of an N-terminal glutamate residue. [15][16]This modification increases the aggregation propensity and stability of Aβ, and pGlu-Aβ is thought to act as a seed for the formation of larger Aβ plaques. [15][17]The enzyme responsible for this conversion is secretory glutaminyl cyclase (sQC). [15][17][18]Therefore, inhibiting sQC to prevent the formation of pGlu-Aβ is an attractive therapeutic strategy for modifying the course of AD. [15][17]The piperidine-4-carboxamide scaffold has been successfully utilized to develop novel sQC inhibitors. [15]

Mechanism of Action: Active Site Inhibition of sQC

Piperidine-4-carboxamide derivatives act as direct inhibitors of sQC. [15]Through molecular docking, MD simulations, and X-ray crystallography, it has been shown that these compounds bind within the active site of the sQC enzyme. [15]This binding prevents the substrate, N-terminal glutaminyl-Aβ, from accessing the catalytic machinery, thereby blocking its cyclization into the pathogenic pGlu-Aβ. By limiting the formation of this critical seeding species, these inhibitors can potentially reduce the overall Aβ plaque burden in the AD brain. [16]

Aβ Processing and pGlu-Aβ Formation Pathway

Caption: Formation of pGlu-Aβ by sQC and its inhibition by piperidine-4-carboxamide derivatives.

Quantitative Data: sQC Inhibitory Potency

| Compound Reference | sQC IC50 (µM) |

| Cpd-41 | 34 |

| LSB-09 | 40 |

| LSB-24 | 4 |

Data synthesized from multiple sources.[15][17]

Experimental Protocol: Continuous Spectrophotometric sQC Assay

This protocol is based on the coupled enzymatic assay that quantifies the ammonia released during glutamine cyclization. [19]

-

Preparation of Reagents:

-

Assay Buffer: 100 mM HEPES, pH 8.0.

-

Enzyme: Recombinant human sQC.

-

Substrate: L-Gln-β-naphthylamide.

-

Coupling Enzyme System: Glutamate dehydrogenase (GDH).

-

Cofactors: α-ketoglutarate and NADH.

-

Inhibitor: Test compound serially diluted in DMSO.

-

-

Assay Procedure:

-

To a 96-well UV-transparent plate, add assay buffer, α-ketoglutarate, NADH, and GDH.

-

Add the test compound or DMSO control.

-

Add the sQC enzyme and mix.

-

Initiate the reaction by adding the substrate, L-Gln-β-naphthylamide.

-

-

Signal Detection:

-

Immediately measure the decrease in absorbance at 340 nm over time using a plate reader in kinetic mode. The decrease in absorbance corresponds to the oxidation of NADH, which is stoichiometric with the ammonia produced by sQC.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance) for each well.

-

Determine the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Calculate the IC50 value by fitting the data to a suitable dose-response model.

-

Experimental Workflow: sQC Enzymatic Assay

Caption: Workflow for a continuous spectrophotometric sQC assay.

Conclusion

The N-(pyridin-4-yl)piperidine-4-carboxamide scaffold is a testament to the power of core structures in drug discovery. As demonstrated, this single chemical framework has given rise to distinct classes of inhibitors targeting vastly different biological entities: a protein kinase (Akt) for cancer, a parasitic proteasome (Pf20Sβ5) for malaria, and a cyclizing enzyme (sQC) for Alzheimer's disease. The ability to achieve such diverse mechanisms of action through targeted modifications underscores the scaffold's favorable physicochemical properties and its capacity to be tailored to fit specific and complex active sites. For drug development professionals, this versatility offers a robust starting point for lead optimization campaigns, promising a higher probability of success in identifying novel therapeutic agents for a wide range of human diseases. The continued exploration of this privileged scaffold will undoubtedly yield further breakthroughs in medicinal chemistry.

References

-

Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. (2021). PubMed. [Link]

-

Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). (2010). PubMed. [Link]

-

Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. (2013). PubMed. [Link]

-

Continuous assays of glutaminyl cyclase: from development to application. (n.d.). Semantic Scholar. [Link]

-

Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. (n.d.). PubMed Central. [Link]

-

Piperidine nucleus in the field of drug discovery. (n.d.). ResearchGate. [Link]

-

Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). (2010). PubMed Central. [Link]

-

Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). (n.d.). ResearchGate. [Link]

-

Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors | Request PDF. (n.d.). ResearchGate. [Link]

-

Summary of Inhibitory Activities of Selected Compounds against Purified P. falciparum and Human 20S Proteasome a (A). (n.d.). ResearchGate. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. [Link]

-

Human glutaminyl cyclase: Structure, function, inhibitors and involvement in Alzheimer's disease. (n.d.). PubMed. [Link]

-

Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. (2024). PubMed. [Link]

-

Identification of benzimidazole-6-carboxamide based inhibitors of secretory glutaminyl cyclase for the treatment of Alzheimer's disease. (n.d.). PubMed. [Link]

-

Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). IJNRD. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. ijnrd.org [ijnrd.org]

- 4. Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt) [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Proteasome-Glo™ Chymotrypsin-Like, Trypsin-Like and Caspase-Like Cell-Based Assays Protocol [worldwide.promega.com]

- 11. promega.com [promega.com]

- 12. promega.com [promega.com]

- 13. Cell-Based Proteasome-Glo™ Assays [promega.com]

- 14. Proteasome-Glo™ Assays [worldwide.promega.com]

- 15. Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Identification of benzimidazole-6-carboxamide based inhibitors of secretory glutaminyl cyclase for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Human glutaminyl cyclase: Structure, function, inhibitors and involvement in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

N-(Pyridin-4-YL)piperidine-4-carboxamide biological activity screening

An In-Depth Technical Guide to the Biological Activity Screening of N-(Pyridin-4-YL)piperidine-4-carboxamide

Introduction: The Therapeutic Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently appear in clinically successful drugs, earning them the designation of "privileged structures." The N-(Pyridin-4-YL)piperidine-4-carboxamide core is a prime example, integrating three key pharmacophoric elements: a piperidine ring, a pyridine ring, and a carboxamide linker. The piperidine scaffold is a cornerstone in drug design, valued for its ability to improve pharmacokinetic properties and provide a versatile three-dimensional structure for interacting with biological targets.[1][2] Its derivatives are found in over twenty classes of pharmaceuticals, ranging from anticancer agents to analgesics.[2][3]

The pyridine moiety is another essential heterocycle, frequently involved in hydrogen bonding and π-stacking interactions within enzyme active sites and receptor binding pockets.[4] The carboxamide group serves as a rigid and stable linker that can act as both a hydrogen bond donor and acceptor, further anchoring the molecule to its biological target. The combination of these features in a single molecule makes N-(Pyridin-4-YL)piperidine-4-carboxamide a compelling candidate for comprehensive biological activity screening. This guide outlines a strategic, field-proven approach to systematically uncover its therapeutic potential.

Strategic Rationale for a Broad-Based Screening Approach

The decision to subject a compound to a wide-ranging screening campaign must be data-driven. For N-(Pyridin-4-YL)piperidine-4-carboxamide, the rationale is built upon the diverse biological activities demonstrated by its close analogs:

-

Anticancer and Immunomodulatory Activity: N-aryl-piperidine-4-carboxamides have been identified as potent inhibitors of the MALT1 protease, a key regulator of the NF-κB signaling pathway, suggesting applications in B-cell lymphomas and autoimmune diseases.[5]

-

Anti-Infective Properties: Piperidine carboxamides have emerged as species-selective inhibitors of the proteasome in Plasmodium falciparum, the parasite responsible for malaria.[6] Furthermore, related structures show activity against Leishmania by inhibiting cytochrome P450 enzymes (CYP51).[7]

-

Central Nervous System (CNS) Activity: Derivatives of piperidine-4-carboxamide have been investigated as potential dopamine reuptake inhibitors and analgesics.[8]

-

Enzyme Inhibition: A piperidine-4-carboxamide moiety was a key feature in a novel inhibitor of secretory glutaminyl cyclase (sQC), an enzyme implicated in the pathology of Alzheimer's disease.[9]

This established polypharmacology of the core scaffold necessitates a screening strategy that is both broad and deep, capable of identifying diverse mechanisms of action. We will employ a tiered screening cascade designed to efficiently identify, confirm, and characterize potential biological activities.

The Screening Cascade: From Primary Hits to Characterized Leads

A successful screening campaign funnels a compound through progressively more specific and complex assays. This cascade approach maximizes resource efficiency by eliminating uninteresting activities early while investing more effort in validating and understanding promising "hits."

Caption: Hypothetical inhibition of the MALT1-NFκB pathway.

Key Experimental Protocols

Trustworthiness in screening comes from robust, reproducible protocols. Below are condensed, step-by-step examples for key assays.

Protocol 1: Cell Viability via CellTiter-Glo® Luminescent Assay

This assay quantifies ATP, an indicator of metabolically active cells.

-

Cell Plating: Seed cells in a 96-well, white, clear-bottom plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours.

-

Compound Addition: Prepare serial dilutions of N-(Pyridin-4-YL)piperidine-4-carboxamide in culture medium. Add 1 µL of compound solution to each well (final DMSO concentration < 0.5%). Include vehicle-only (negative) and staurosporine (positive) controls.

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

-

Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature and mix to form the reagent.

-

Lysis and Signal Generation: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.

-

Signal Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Read luminescence on a plate reader (e.g., a luminometer).

-

Data Analysis: Normalize data to controls (% viability) and fit to a four-parameter logistic curve to determine the IC₅₀.

Protocol 2: Protease Inhibition (Generic Fluorogenic Assay)

This protocol can be adapted for various proteases using a specific fluorogenic substrate.

-

Reagent Preparation: Prepare assay buffer, a stock solution of the protease, and a stock solution of the fluorogenic substrate (e.g., Ac-DEVD-AMC for Caspase-3).

-

Compound Plating: In a 384-well, black assay plate, add 200 nL of N-(Pyridin-4-YL)piperidine-4-carboxamide from a dilution series.

-

Enzyme Addition: Add 10 µL of protease solution (at 2X final concentration) to each well. Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

-

Reaction Initiation: Add 10 µL of substrate solution (at 2X final concentration) to all wells to start the reaction.

-

Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation/emission wavelengths (e.g., 355 nm Ex / 460 nm Em for AMC). Read fluorescence every 60 seconds for 30 minutes.

-

Data Analysis: Calculate the reaction velocity (rate of fluorescence increase) for each well. Normalize the rates to vehicle (100% activity) and no-enzyme (0% activity) controls. Plot percent inhibition versus compound concentration and fit the data to determine the IC₅₀.

Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison.

Table 1: Hypothetical Screening Summary for N-(Pyridin-4-YL)piperidine-4-carboxamide

| Assay Type | Target / Cell Line | Primary Screen Result (Activity @ 10 µM) | Secondary Screen (IC₅₀) | Notes |

| Phenotypic | ||||

| Antiproliferative | OCI-Ly3 (Lymphoma) | 85% Inhibition | 0.45 µM | Consistent with MALT1 inhibition. [5] |

| Antiproliferative | A549 (Lung Cancer) | 12% Inhibition | > 50 µM | Not active. |

| Antimicrobial | S. aureus | No Inhibition | > 100 µM | Not a potent antibacterial. |

| Target-Based | ||||

| Protease | MALT1 | 92% Inhibition | 0.21 µM | Potent and direct inhibition. |

| Protease | Caspase-3 | 5% Inhibition | > 50 µM | Selective over related proteases. |

| Kinase | CDK2 | 48% Inhibition | 8.9 µM | Moderate off-target activity. |

| Cytochrome P450 | CYP3A4 | 65% Inhibition | 5.2 µM | Potential for drug-drug interactions. |

Conclusion and Path Forward

This in-depth guide provides a comprehensive framework for the biological activity screening of N-(Pyridin-4-YL)piperidine-4-carboxamide. By leveraging a tiered cascade that combines phenotypic and target-based approaches, researchers can efficiently and systematically probe the compound's therapeutic potential. The strategy is grounded in the known pharmacology of the piperidine-carboxamide scaffold, prioritizing assays with a higher probability of yielding meaningful results. A confirmed, selective, and potent hit from this cascade, such as the hypothetical MALT1 inhibitor in our example, would become a high-priority candidate for medicinal chemistry optimization to improve potency, selectivity, and pharmacokinetic properties, paving the way for preclinical development.

References

-

N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides and Related Compounds as Leishmania CYP51 and CYP5122A1 Inhibitors. National Institutes of Health (NIH). Available at: [Link]

-

Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. National Institutes of Health (NIH). Available at: [Link]

-

Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. PubMed. Available at: [Link]

-

Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. Available at: [Link]

-

Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. ResearchGate. Available at: [Link]

-

Synthesis and Biological Activities of Heterocyclic Hybrids Containing Piperidine and Pyridine Moieties: Recent Developments. Bentham Science. Available at: [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

-

N-aryl-piperidine-4-carboxamides as a novel class of potent inhibitors of MALT1 proteolytic activity. PubMed. Available at: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available at: [Link]

-

Research progress on piperidine-containing compounds as agrochemicals. ResearchGate. Available at: [Link]

-

Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. Available at: [Link]

-

Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available at: [Link]

-

Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Royal Society of Chemistry. Available at: [Link]

-

1-Pyridine-4-yl-piperidine-4-carboxylic acid. CD Bioparticles. Available at: [Link]

-

High Throughput Screening - Pioneer in Fast Drug Discovery. Vipergen. Available at: [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. benthamscience.com [benthamscience.com]

- 5. N-aryl-piperidine-4-carboxamides as a novel class of potent inhibitors of MALT1 proteolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides and Related Compounds as Leishmania CYP51 and CYP5122A1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on N-(Pyridin-4-YL)piperidine-4-carboxamide and its Potential as a Rho Kinase (ROCK) Inhibitor

Abstract

This technical guide provides a comprehensive overview of N-(Pyridin-4-YL)piperidine-4-carboxamide as a potential Rho kinase (ROCK) inhibitor. While direct evidence of its activity is emerging, its structural similarity to known ROCK inhibitors, such as N-(pyridin-4-yl)piperazine-1-carboxamide, suggests its potential as a therapeutic agent. This document is intended for researchers, scientists, and drug development professionals, offering insights into the underlying biology of the Rho/ROCK pathway, the rationale for targeting ROCK, and detailed methodologies for evaluating candidate inhibitors like N-(Pyridin-4-YL)piperidine-4-carboxamide. We will delve into the synthesis of related compounds, in-depth protocols for in vitro and cell-based assays, and the broader therapeutic context of ROCK inhibition.

Introduction: The Rho Kinase (ROCK) Signaling Pathway - A Promising Therapeutic Target

The Rho family of small GTPases acts as molecular switches in a wide array of cellular processes. Among their downstream effectors, the Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) have garnered significant attention as therapeutic targets.[1][2] These serine/threonine kinases are pivotal in regulating cytoskeletal dynamics, cell adhesion, migration, proliferation, and apoptosis.[2]

The activation of ROCK by the GTP-bound form of RhoA initiates a signaling cascade that culminates in the phosphorylation of several downstream substrates. A key substrate is the myosin phosphatase target subunit 1 (MYPT1), a component of myosin light chain (MLC) phosphatase.[3] Phosphorylation of MYPT1 by ROCK inhibits the phosphatase activity of MLC phosphatase, leading to an increase in the phosphorylation of MLC. This, in turn, promotes actin-myosin contractility, stress fiber formation, and focal adhesion assembly.

Given its central role in these fundamental cellular functions, dysregulation of the ROCK signaling pathway has been implicated in a multitude of pathologies, including cardiovascular diseases (hypertension, atherosclerosis), neurological disorders (spinal cord injury, Alzheimer's disease), and cancer metastasis.[4] Consequently, the development of small molecule inhibitors of ROCK holds immense therapeutic promise.

N-(Pyridin-4-YL)piperidine-4-carboxamide: A Candidate ROCK Inhibitor

While extensive research has been conducted on various scaffolds as ROCK inhibitors, the pyridin-4-yl piperidine-4-carboxamide moiety represents a promising chemical space. The rationale for investigating N-(Pyridin-4-YL)piperidine-4-carboxamide as a ROCK inhibitor is supported by the known activity of structurally related compounds. For instance, N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride has been identified as a novel Rho kinase inhibitor with potential applications in central nervous system disorders.[5] The structural similarity between the piperidine and piperazine cores suggests a comparable mode of interaction with the ATP-binding pocket of ROCK.

Synthesis of Pyridine-based Carboxamides

The synthesis of N-(Pyridin-4-YL)piperidine-4-carboxamide and its analogs can be achieved through various established synthetic routes. A common approach involves the coupling of a substituted pyridine with a piperidine-4-carboxamide derivative. For example, a scalable synthesis for the related N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride involves the acylation of 4-aminopyridine with N,N'-carbonyldiimidazole, followed by deprotection and salt formation.[5] A similar strategy could be adapted for the synthesis of the target piperidine compound.

A general synthetic scheme is outlined below:

Caption: A generalized synthetic route to N-(Pyridin-4-YL)piperidine-4-carboxamide.

Characterization of ROCK Inhibition: In Vitro and Cellular Assays

A crucial aspect of drug discovery is the robust characterization of a compound's biological activity. For a putative ROCK inhibitor like N-(Pyridin-4-YL)piperidine-4-carboxamide, a tiered approach involving both in vitro and cell-based assays is essential to determine its potency, selectivity, and mechanism of action.

In Vitro Kinase Inhibition Assay

The primary method to determine the direct inhibitory effect of a compound on ROCK activity is through an in vitro kinase assay. This assay typically utilizes purified recombinant ROCK enzyme, a specific substrate, and ATP. The extent of substrate phosphorylation is then measured, and the inhibitory potency of the test compound is determined by calculating its half-maximal inhibitory concentration (IC50).

Table 1: Components of a Typical In Vitro ROCK Kinase Assay

| Component | Description |

| Enzyme | Recombinant human ROCK1 or ROCK2 |

| Substrate | Myosin Phosphatase Target Subunit 1 (MYPT1) or a synthetic peptide substrate |

| Cofactor | ATP (at or near the Km concentration) |

| Buffer | Kinase buffer containing MgCl2, DTT, and other necessary components |

| Detection | Measurement of substrate phosphorylation via methods such as ELISA, fluorescence polarization, or radiometric assays |

Experimental Protocol: In Vitro ROCK Inhibition Assay (ELISA-based)

This protocol outlines a non-radioactive, ELISA-based assay to determine the IC50 of a test compound against ROCK.[6][7]

Materials:

-

Recombinant human ROCK1 or ROCK2

-

MYPT1-coated 96-well plate

-

Test compound (e.g., N-(Pyridin-4-YL)piperidine-4-carboxamide) dissolved in DMSO

-

Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM beta-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

-

ATP solution

-

Anti-phospho-MYPT1 (Thr696) primary antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 2N H2SO4)

-

Plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations.

-

Reaction Setup: To each well of the MYPT1-coated plate, add the test compound dilution and the ROCK enzyme.

-

Initiate Reaction: Add ATP to each well to initiate the kinase reaction.

-

Incubation: Incubate the plate at 30°C for 30-60 minutes.

-

Stopping the Reaction: Stop the reaction by washing the plate multiple times with a wash buffer (e.g., TBS-T).

-

Primary Antibody Incubation: Add the anti-phospho-MYPT1 (Thr696) antibody and incubate at room temperature for 1-2 hours.

-

Washing: Wash the plate to remove unbound primary antibody.

-

Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate at room temperature for 1 hour.

-

Washing: Wash the plate to remove unbound secondary antibody.

-

Detection: Add TMB substrate and incubate until a blue color develops.

-

Stop and Read: Add the stop solution and measure the absorbance at 450 nm using a plate reader.

-

Data Analysis: Plot the absorbance against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Caption: Workflow for the in vitro ROCK inhibition assay.

Cellular Assay: Western Blotting for Phospho-MYPT1

To confirm that the compound inhibits ROCK activity within a cellular context, a Western blot analysis of phosphorylated MYPT1 is a standard and reliable method.[1] In this assay, cells are treated with the test compound, and the levels of phospho-MYPT1 are compared to untreated controls. A reduction in the phospho-MYPT1 signal indicates cellular ROCK inhibition.

Experimental Protocol: Western Blot for Phospho-MYPT1

Materials:

-

Cell line of interest (e.g., HeLa, A549)

-

Test compound (e.g., N-(Pyridin-4-YL)piperidine-4-carboxamide)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-MYPT1 (Thr696) and anti-total MYPT1 (for loading control)

-

HRP-conjugated secondary antibody

-

ECL Western blotting detection reagents

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified time (e.g., 1-24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-phospho-MYPT1 and anti-total MYPT1) overnight at 4°C.

-

Washing: Wash the membrane with TBST to remove unbound primary antibodies.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane with TBST to remove unbound secondary antibody.

-

Detection: Add ECL detection reagents and capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the phospho-MYPT1 signal to the total MYPT1 signal.

Caption: Workflow for phospho-MYPT1 Western blot analysis.

Therapeutic Potential and Future Directions

The inhibition of ROCK has shown therapeutic benefits in a variety of preclinical disease models, and several ROCK inhibitors are in clinical development or have been approved for clinical use. The potential therapeutic applications for a novel ROCK inhibitor like N-(Pyridin-4-YL)piperidine-4-carboxamide are broad.

Table 2: Potential Therapeutic Applications of ROCK Inhibitors

| Therapeutic Area | Rationale for ROCK Inhibition |

| Cardiovascular Disease | Reduction of blood pressure, prevention of vasospasm, and inhibition of vascular smooth muscle proliferation. |

| Glaucoma | Enhancement of aqueous humor outflow through the trabecular meshwork, leading to reduced intraocular pressure. |

| Neurological Disorders | Promotion of neuronal regeneration and reduction of glial scarring after spinal cord injury; potential to reduce neuroinflammation. |

| Cancer | Inhibition of tumor cell invasion and metastasis by modulating the actin cytoskeleton. |

| Fibrotic Diseases | Attenuation of fibroblast activation and extracellular matrix deposition. |

The future development of N-(Pyridin-4-YL)piperidine-4-carboxamide as a ROCK inhibitor will depend on a thorough evaluation of its efficacy, selectivity, and pharmacokinetic properties. Further studies should focus on:

-

Determining the IC50 values for ROCK1 and ROCK2 to establish potency.

-

Profiling the kinase selectivity against a panel of other kinases to assess off-target effects.

-

Evaluating its efficacy in relevant animal models of disease.

-

Optimizing its drug-like properties , such as solubility, permeability, and metabolic stability.

Conclusion

N-(Pyridin-4-YL)piperidine-4-carboxamide represents an intriguing candidate for a novel Rho kinase inhibitor based on the established activity of structurally related compounds. This technical guide has provided a comprehensive framework for its investigation, from the rationale for targeting ROCK to detailed experimental protocols for its characterization. The methodologies outlined herein will enable researchers to rigorously evaluate the potential of this and other novel compounds as modulators of the ROCK signaling pathway, with the ultimate goal of developing new therapies for a range of debilitating diseases. The scientific community is encouraged to build upon this foundation to fully elucidate the therapeutic potential of this promising class of molecules.

References

-

Cell Biolabs, Inc. (n.d.). 96-Well ROCK Activity Assay Kit. Retrieved from [Link]6]

-

Designing of the N-ethyl-4-(pyridin-4-yl)benzamide based potent ROCK1 inhibitors using docking, molecular dynamics, and 3D-QSAR. (2021). Journal of Biomolecular Structure & Dynamics.[4]

-

Cell Biolabs, Inc. (n.d.). Rho Kinase (ROCK) Activity Assay, 96-Well. Retrieved from [Link]3]

-

Hartmann, M., & Panizzon, L. (1950). Pyridine and piperidine compounds and process of making same. U.S. Patent No. 2,507,631. Washington, DC: U.S. Patent and Trademark Office.[8]

-

A Scalable and Facile Process for the Preparation of N -(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. (2016). Journal of Chemical Research.[5]

-

A Method for Measuring Rho Kinase Activity in Tissues and Cells. (2008). Methods in Enzymology.[3]

-

Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. (2015). Journal of Medicinal Chemistry.[2]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mybiosource.com [mybiosource.com]

- 5. researchgate.net [researchgate.net]

- 6. cellbiolabs.com [cellbiolabs.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. US2507631A - Pyridine and piperidine compounds and process of making same - Google Patents [patents.google.com]

The Vanguard of HIV-1 Entry Inhibition: A Technical Guide to N-(Pyridin-4-YL)piperidine-4-carboxamide and its Analogs as CCR5 Antagonists

Introduction: Targeting the Gateway of HIV-1 Infection

The C-C chemokine receptor type 5 (CCR5) has emerged as a critical therapeutic target in the ongoing battle against Human Immunodeficiency Virus-1 (HIV-1).[1] This G protein-coupled receptor (GPCR), naturally expressed on the surface of various immune cells including T-cells and macrophages, plays a pivotal role as a co-receptor for the entry of R5-tropic HIV-1 strains into host cells.[2] The viral envelope glycoprotein gp120 first binds to the host cell's CD4 receptor, triggering a conformational change that exposes a binding site for CCR5. This subsequent interaction with CCR5 is the final step preceding viral and host cell membrane fusion, allowing the viral genetic material to enter the cell and initiate replication. Small-molecule antagonists that bind to CCR5 can allosterically prevent this interaction, effectively barring the virus from entering the cell. Among the promising classes of CCR5 antagonists are piperidine-4-carboxamide derivatives, with N-(Pyridin-4-YL)piperidine-4-carboxamide representing a key structural motif in this family. This technical guide provides an in-depth exploration of this class of compounds, detailing their mechanism of action, synthesis, and the critical assays for their characterization.

Mechanism of Action: Allosteric Blockade of a Crucial Interaction

N-(Pyridin-4-YL)piperidine-4-carboxamide and its analogs function as non-competitive allosteric antagonists of the CCR5 receptor. They bind to a hydrophobic pocket within the transmembrane helices of the receptor. This binding event induces a conformational change in the extracellular loops of CCR5, which are the primary interaction sites for the HIV-1 gp120 protein. By stabilizing the receptor in an inactive conformation, these antagonists prevent the gp120 protein from effectively docking, thereby inhibiting the fusion of the viral and cellular membranes. This allosteric inhibition is a key advantage as it does not compete with the natural chemokine ligands of CCR5, such as RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4), at the same binding site, potentially reducing the likelihood of certain off-target effects.

Caption: CCR5 signaling pathway and mechanism of inhibition by N-(Pyridin-4-YL)piperidine-4-carboxamide.

Synthesis of Piperidine-4-Carboxamide CCR5 Antagonists: A Representative Protocol

Caption: Generalized synthetic workflow for piperidine-4-carboxamide CCR5 antagonists.

Step-by-Step Synthesis of a Representative Analog (Based on TAK-220)

This protocol is adapted from the general procedures described for the synthesis of piperidine-4-carboxamide CCR5 antagonists.[2]

Part 1: Synthesis of the Piperidine Intermediate

-

Reductive Amination: To a solution of 1-Boc-piperidine-4-one and 4-cyanobenzylamine in a suitable solvent (e.g., methanol), add a reducing agent such as sodium cyanoborohydride. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Boc Deprotection: Dissolve the crude product in a solution of hydrochloric acid in an organic solvent (e.g., dioxane or methanol) to remove the Boc protecting group. Stir at room temperature until deprotection is complete. Concentrate the solvent to obtain the hydrochloride salt of the piperidine intermediate.

Part 2: Amide Coupling and Final Product Formation

-

Amide Bond Formation: To a solution of the piperidine intermediate from Part 1 and a substituted aniline (e.g., 3-chloro-4-methylaniline) in a polar aprotic solvent (e.g., DMF), add a coupling agent (e.g., HATU or HBTU) and a non-nucleophilic base (e.g., DIPEA). Stir the mixture at room temperature.

-

Alkylation: To the resulting secondary amine, add the appropriate alkylating agent (e.g., 1-bromo-3-chloropropane) and a base (e.g., potassium carbonate) and heat the reaction mixture.

-

Final Amide Formation: The resulting terminal chloride is then reacted with 1-acetylpiperidine-4-carboxamide in the presence of a base to yield the final product.

-

Purification: Purify the final compound by column chromatography on silica gel to obtain the desired piperidine-4-carboxamide CCR5 antagonist.

Experimental Protocols for Antagonist Characterization

The characterization of novel CCR5 antagonists relies on a series of well-established in vitro assays to determine their binding affinity, functional antagonism, and antiviral efficacy.

Caption: A typical experimental workflow for the characterization of a novel CCR5 antagonist.

Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the CCR5 receptor, providing an indication of its binding affinity (Ki).

Materials:

-

Cell membranes from a cell line overexpressing human CCR5 (e.g., CHO/CCR5 or HEK293/CCR5).

-

Radioligand: [¹²⁵I]-MIP-1α or [¹²⁵I]-RANTES.

-

Test compound (e.g., N-(Pyridin-4-YL)piperidine-4-carboxamide analog).

-

Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).

-

Wash buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 500 mM NaCl, pH 7.4).

-

96-well filter plates with GF/C filters.

-

Scintillation fluid and a microplate scintillation counter.

Procedure:

-

Reaction Setup: In a 96-well plate, add binding buffer, the test compound at various concentrations, and the radioligand at a fixed concentration (typically at or below its Kd).

-

Initiate Binding: Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.[3]

Chemotaxis Assay

This functional assay assesses the ability of a CCR5 antagonist to block the migration of CCR5-expressing cells towards a chemokine gradient.

Materials:

-

CCR5-expressing cells (e.g., primary T-cells or a CCR5-transfected cell line).

-

Chemoattractant: Recombinant human RANTES (CCL5) or MIP-1α (CCL3).

-

Test compound.

-

Assay medium (e.g., RPMI 1640 with 0.5% BSA).

-

Transwell migration plates (e.g., 96-well with 5 µm pore size).

-

Cell viability/quantification reagent (e.g., Calcein AM or CellTiter-Glo).

-

Plate reader (fluorescence or luminescence).

Procedure:

-

Prepare Chemoattractant Gradient: Add the chemoattractant to the lower chamber of the Transwell plate. Add assay medium alone to the negative control wells.

-

Cell Preparation: Resuspend the CCR5-expressing cells in assay medium. Pre-incubate the cells with various concentrations of the test compound or vehicle control for 30-60 minutes at 37°C.

-

Cell Seeding: Add the cell suspension to the upper chamber of the Transwell plate.

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a period sufficient to allow cell migration (e.g., 2-4 hours).[4]

-

Quantify Migrated Cells: Carefully remove the upper chamber. Quantify the number of cells that have migrated to the lower chamber using a suitable detection reagent and a plate reader.

-

Data Analysis: Plot the cell migration against the concentration of the test compound to determine the IC₅₀ value for the inhibition of chemotaxis.

Structure-Activity Relationship (SAR) and Pharmacokinetic Profile

The development of potent piperidine-4-carboxamide CCR5 antagonists has been guided by extensive structure-activity relationship studies. Key findings from the literature on related compounds can inform the optimization of N-(Pyridin-4-YL)piperidine-4-carboxamide analogs.[5][6]

| Compound/Series | Key Structural Feature | CCR5 Binding Affinity (IC₅₀, nM) | Anti-HIV-1 Activity (EC₅₀, nM) | Reference |

| TAK-220 | 1-acetyl-piperidine-4-carboxamide with 4-carbamoylbenzyl group | 3.5 | 1.1 (mean vs. clinical isolates) | [2] |

| Compound 11f | 1-acetyl-piperidine-4-carboxamide with specific substitutions | - | 0.59 | [5] |

| Yin et al. Series | Novel piperidine-4-carboxamide derivatives | 25.53 (16i, calcium mobilization) | 94.10 (16i) | [6] |

Key SAR Insights:

-

Piperidine Nitrogen Substitution: The substituent on the piperidine nitrogen is crucial for potency. Small, polar groups like the acetyl group in TAK-220 can enhance metabolic stability.[2]

-

Carboxamide Nitrogen Substituent: The nature of the aromatic group on the carboxamide nitrogen significantly influences binding affinity. Halogen and small alkyl substitutions can be beneficial.

-

4-Position of Piperidine: Modifications at this position, often with a benzyl group, are critical for interaction with the receptor. Introduction of polar groups on this benzyl ring can improve both potency and metabolic stability.[2]

Pharmacokinetic Considerations:

A major challenge in the development of small-molecule CCR5 antagonists is achieving a favorable pharmacokinetic profile, including good oral bioavailability and a suitable half-life. The piperidine-4-carboxamide class has shown promise in this regard. For instance, TAK-220 exhibited a good pharmacokinetic profile in monkeys with an oral bioavailability of 29%.[2] Optimization efforts often focus on balancing lipophilicity and polarity to improve absorption and reduce metabolic clearance.

Therapeutic Potential and Future Directions

N-(Pyridin-4-YL)piperidine-4-carboxamide and its analogs represent a promising class of CCR5 antagonists with the potential for development as anti-HIV-1 therapeutics. Their potent antiviral activity and amenability to chemical modification for improved pharmacokinetic properties make them attractive candidates for further investigation. Future research in this area will likely focus on:

-

Optimization of ADME Properties: Fine-tuning the chemical structure to enhance oral bioavailability, reduce off-target effects (such as hERG inhibition), and optimize the metabolic profile.

-

Broadening Antiviral Spectrum: Evaluating the efficacy of these compounds against a wider range of HIV-1 subtypes and clinical isolates, including those with resistance to other classes of antiretroviral drugs.

-

Exploration of Other Therapeutic Areas: Given the role of CCR5 in inflammatory processes, these antagonists may have therapeutic potential in other diseases such as multiple sclerosis, rheumatoid arthritis, and cancer.

The continued exploration of the piperidine-4-carboxamide scaffold holds significant promise for the development of novel and effective CCR5-targeted therapies.

References

-

Imamura, S., Ichikawa, T., Nishikawa, Y., Kanzaki, N., Takashima, K., Niwa, S., Iizawa, Y., Baba, M., & Sugihara, Y. (2006). Discovery of a Piperidine-4-carboxamide CCR5 Antagonist (TAK-220) with Highly Potent Anti-HIV-1 Activity. Journal of Medicinal Chemistry, 49(9), 2784-2793. Available at: [Link]

-

National Cancer Institute. (n.d.). Chemotaxis Assay. In Nanotechnology Characterization Laboratory Assay Cascade Protocols. National Center for Biotechnology Information. Available at: [Link]

-

García, A., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. SN Applied Sciences, 5(6), 173. Available at: [Link]

-

Mizuguchi, M., et al. (2015). Elucidation of the CCR1- and CCR5-binding modes of MIP-1α by application of an NMR spectra reconstruction method to the transferred cross-saturation experiments. Scientific Reports, 5, 15143. Available at: [Link]

-

Strizki, J. M., et al. (2005). Inhibition of CCR5 function by vicriviroc. The Journal of biological chemistry, 280(33), 29641–29644. Available at: [Link]

-

Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108. Available at: [Link]

-

Imamura, S., et al. (2006). Discovery of a Piperidine-4-carboxamide CCR5 Antagonist (TAK-220) with Highly Potent Anti-HIV-1 Activity. Journal of Medicinal Chemistry, 49(9), 2784–2793. Available at: [Link]

- Unknown. (n.d.). CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine. Google Patents.

-

Yin, H., et al. (2014). Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. European Journal of Medicinal Chemistry, 74, 44-54. Available at: [Link]

-

He, S., et al. (2025). Combining AlphaFold with Focused Virtual Library Design in the Development of Novel CCR2 and CCR5 Antagonists. Journal of Chemical Information and Modeling. Available at: [Link]

-

Zhang, L., et al. (2013). Design, Synthesis and Biological Evaluation of Novel Piperazine Derivatives as CCR5 Antagonists. PLoS ONE, 8(1), e53636. Available at: [Link]

-

Sartorius. (n.d.). Incucyte® Chemotaxis Cell Migration Assay. Available at: [Link]

-

Samson, M., et al. (1998). Molecular Anatomy of CCR5 Engagement by Physiologic and Viral Chemokines and HIV-1 Envelope Glycoproteins. Journal of Biological Chemistry, 273(41), 26495-26502. Available at: [Link]

-

Imamura, S., et al. (2004). CCR5 antagonists as anti-HIV-1 agents. Part 2: Synthesis and biological evaluation of N-[3-(4-benzylpiperidin-1-yl)propyl]-N,N'-diphenylureas. Bioorganic & Medicinal Chemistry, 12(9), 2295-2306. Available at: [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Available at: [Link]

-

Reddy, T. S., et al. (2014). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 7(2), 116-120. Available at: [Link]

-

ibidi GmbH. (n.d.). Chemotaxis Assay | Experimental Workflow. Available at: [Link]

-

Velasco-Velázquez, M. A., & Pestell, R. G. (2013). The medicinal chemistry of small molecule CCR5 antagonists for blocking HIV-1 entry: a review of structural evolution. Medicinal research reviews, 33(S1), 1-38. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Based Design and Development of Chemical Probes Targeting Putative MOR-CCR5 Heterodimers to Inhibit Opioid Exacerbated HIV-1 Infectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. timothyspringer.org [timothyspringer.org]

Piperidine Carboxamides: A Promising Scaffold for Novel Antimalarial Therapeutics

An In-depth Technical Guide for Drug Discovery Professionals

The relentless evolution of drug resistance in Plasmodium falciparum, the deadliest malaria parasite, necessitates a continuous search for novel therapeutic agents with unique mechanisms of action. This guide provides a comprehensive overview of the piperidine carboxamide scaffold as a promising starting point for the development of next-generation antimalarials. We will delve into the identification of this scaffold through phenotypic screening, its validated biological target, a detailed roadmap for lead optimization, and the critical in vitro and in vivo assays required for preclinical development. This document is intended for researchers, medicinal chemists, and drug development scientists actively engaged in the fight against malaria.

The Emergence of Piperidine Carboxamides as Antimalarial Hits

Phenotypic screening of large chemical libraries against intraerythrocytic P. falciparum parasites remains a cornerstone of antimalarial drug discovery. This unbiased approach allows for the identification of compounds with novel mechanisms of action, bypassing the limitations of target-based screening. It was through such a high-throughput screening campaign that the piperidine carboxamide scaffold first emerged as a potent inhibitor of parasite proliferation.

A notable example is the identification of SW042, a piperidine carboxamide with sub-micromolar activity against both drug-sensitive (Pf3D7) and multidrug-resistant (PfDd2) strains of P. falciparum[1]. The discovery of this hit compound provided a critical starting point for a comprehensive drug discovery program.

Target Deconvolution: The Plasmodium falciparum Proteasome

A pivotal step in the development of any new therapeutic is the identification of its biological target. For the piperidine carboxamide series, this was achieved through the generation of drug-resistant parasite lines. Sequencing the genomes of these resistant parasites revealed point mutations in the gene encoding the β5 subunit of the P. falciparum 20S proteasome (Pf20Sβ5)[1][2].

The proteasome is a multi-protein complex responsible for degrading damaged or unneeded proteins within the cell, playing a vital role in various cellular processes, including cell cycle progression and stress response[3][4]. Its essentiality throughout the parasite's life cycle makes it an attractive drug target[3]. Importantly, structural differences between the Plasmodium and human proteasomes offer a therapeutic window for selective inhibition[3]. The ubiquitin-proteasome system (UPS) has been identified as a promising target to combat antimalarial drug resistance[4][5].

Biochemical assays confirmed that piperidine carboxamides inhibit the chymotrypsin-like activity of the Pf20Sβ5 subunit, with minimal effect on human proteasome isoforms[1]. This selectivity is crucial for minimizing off-target toxicity in the host. Cryo-electron microscopy (cryo-EM) studies of a potent analog, SW584, in complex with the Pf20S proteasome revealed that it binds to a previously unexplored, non-covalent site at the interface of the β5, β6, and β3 subunits, distal from the catalytic threonine residue[1]. This unique binding mode likely contributes to its species selectivity.

The Hit-to-Lead Optimization Journey

The initial hit, SW042, while potent, required optimization of its physicochemical and pharmacokinetic properties to become a viable drug candidate. This process, known as hit-to-lead optimization, involves a systematic exploration of the structure-activity relationship (SAR) to enhance potency, improve metabolic stability, and increase oral bioavailability[6][7][8].

Structure-Activity Relationship (SAR) Studies

The core piperidine carboxamide scaffold offers multiple points for chemical modification. A focused library of analogs should be synthesized to probe the effects of substitutions at various positions. Key areas for modification include:

-

The Piperidine Ring: Modifications to the piperidine nitrogen can influence solubility and pharmacokinetic properties.

-

The Carboxamide Linker: The nature of the amide bond and adjacent groups can impact target engagement and metabolic stability.

-

Aromatic Moieties: Substitutions on any aromatic rings can be systematically varied to explore electronic and steric effects on potency and selectivity.

The goal of these SAR studies is to identify a lead compound with a balance of high potency, good selectivity, and favorable drug-like properties.

Data Summary of a Hypothetical Optimization Cascade

The following table illustrates a representative dataset from a hit-to-lead optimization campaign, showcasing the iterative improvement of a hypothetical piperidine carboxamide series.

| Compound ID | R1-Group (Piperidine-N) | R2-Group (Aromatic) | Pf3D7 IC50 (nM) | HepG2 CC50 (µM) | Selectivity Index (SI) | Microsomal Stability (t½, min) |

| SW042 (Hit) | H | 4-Chlorophenyl | 150 | >50 | >333 | 15 |

| PC-02 | Methyl | 4-Chlorophenyl | 125 | >50 | >400 | 25 |

| PC-08 | H | 4-Trifluoromethylphenyl | 80 | >50 | >625 | 30 |

| PC-15 (SW584 Analog) | Methyl | 4-Trifluoromethylphenyl | 15 | >50 | >3333 | >60 |

IC50: 50% inhibitory concentration against P. falciparum; CC50: 50% cytotoxic concentration against human HepG2 cells; SI: Selectivity Index (CC50/IC50); t½: half-life in human liver microsomes.

This data demonstrates a clear progression, with compound PC-15 emerging as a potent and selective lead candidate with improved metabolic stability.

Experimental Protocols for Preclinical Evaluation

A robust and standardized set of assays is essential for the preclinical evaluation of any new antimalarial candidate. The following sections outline the key experimental workflows.

In Vitro Antimalarial Activity

The primary measure of a compound's antimalarial efficacy is its in vitro activity against P. falciparum. The SYBR Green I-based fluorescence assay is a widely used and reliable method for determining the 50% inhibitory concentration (IC50)[9].

Protocol: SYBR Green I-based Antimalarial Assay

-